

Biological significance of odd-chain fatty acids like C17:1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl cis-10-heptadecenoate*

Cat. No.: B150077

[Get Quote](#)

An In-depth Technical Guide on the Biological Significance of Odd-Chain Fatty Acids like C17:1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor components of the human lipidome, are gaining significant attention for their diverse biological roles and potential as biomarkers and therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted biological significance of OCFAs, with a particular focus on heptadecenoic acid (C17:1) and its saturated counterpart, heptadecanoic acid (C17:0). We delve into their roles in cardiometabolic health, cancer biology, and inflammatory processes, supported by quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the analysis of these fatty acids and visualizes key metabolic and signaling pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

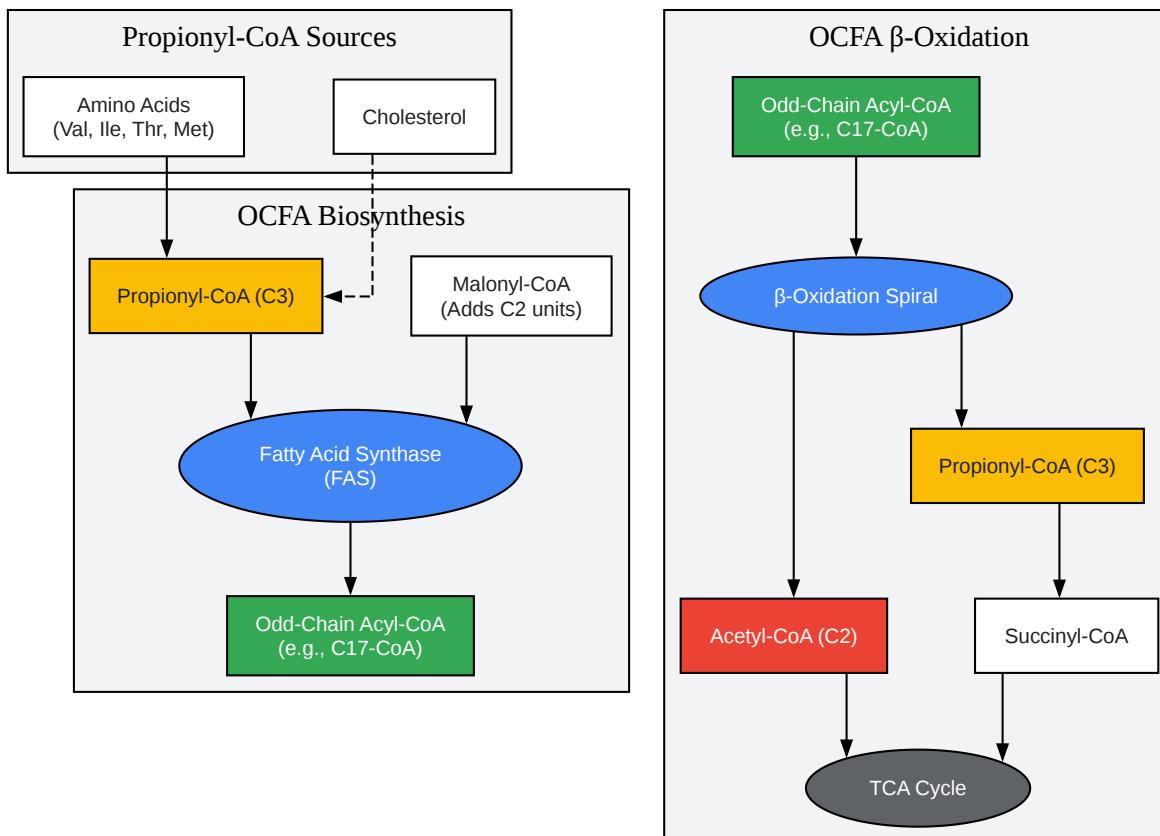
Introduction to Odd-Chain Fatty Acids (OCFAs)

Fatty acids are broadly classified by the number of carbon atoms in their aliphatic chain. While even-chain fatty acids (ECFAs) like palmitic acid (C16:0) and stearic acid (C18:0) are the most abundant in nature, OCFAs contain an odd number of carbon atoms.^[1] The most common saturated OCFAs are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).^[1] Their

monounsaturated counterparts, such as heptadecenoic acid (C17:1), are also physiologically relevant.[2]

Historically, the low concentrations of OCFAs in human tissues led to their use primarily as internal standards in analytical chemistry.[2][3] However, mounting evidence from epidemiological and experimental studies has illuminated their importance. OCFAs are derived from both exogenous and endogenous sources. The primary dietary source is ruminant fat, found in dairy products and meat, making circulating OCFAs useful biomarkers for dairy fat intake.[4][5] There is also compelling evidence for the endogenous metabolism of OCFAs, which contributes to their circulating levels.[2][3]

Biosynthesis and Metabolism of Odd-Chain Fatty Acids


The metabolism of OCFAs is distinct from that of their even-chain relatives, primarily due to the use of a different primer for synthesis and the generation of a unique end-product during degradation.

Biosynthesis

The synthesis of even-chain fatty acids is initiated with a two-carbon acetyl-CoA molecule. In contrast, the biosynthesis of long-chain OCFAs begins with a three-carbon primer, propionyl-CoA.[1][6] Fatty acid synthase (FAS) then sequentially adds two-carbon units from malonyl-CoA to elongate the chain.[7]

Propionyl-CoA can be generated through several metabolic pathways[8][9]:

- Degradation of certain amino acids (isoleucine, valine, threonine, methionine).[7]
- β -oxidation of other odd-chain fatty acids.
- Catabolism of cholesterol.
- The methylmalonyl-CoA pathway.[8][9]

[Click to download full resolution via product page](#)

Biosynthesis and Degradation of Odd-Chain Fatty Acids.

Degradation (β -Oxidation)

The degradation of OCFAs via β -oxidation proceeds similarly to that of ECFAs, producing acetyl-CoA molecules in each cycle. However, the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.^[1] To enter central metabolism, propionyl-CoA is converted to succinyl-CoA (a TCA cycle intermediate) through a three-step enzymatic process^[1]:

- Propionyl-CoA carboxylase carboxylates propionyl-CoA to D-methylmalonyl-CoA.

- Methylmalonyl-CoA epimerase converts the D-isomer to the L-isomer of methylmalonyl-CoA.
- Methylmalonyl-CoA mutase (a vitamin B12-dependent enzyme) isomerizes L-methylmalonyl-CoA to succinyl-CoA.

Biological Significance and Signaling

OCFAs are implicated in a range of biological processes, from serving as dietary biomarkers to actively participating in cellular signaling that influences health and disease.

Biomarker of Dairy Fat Intake

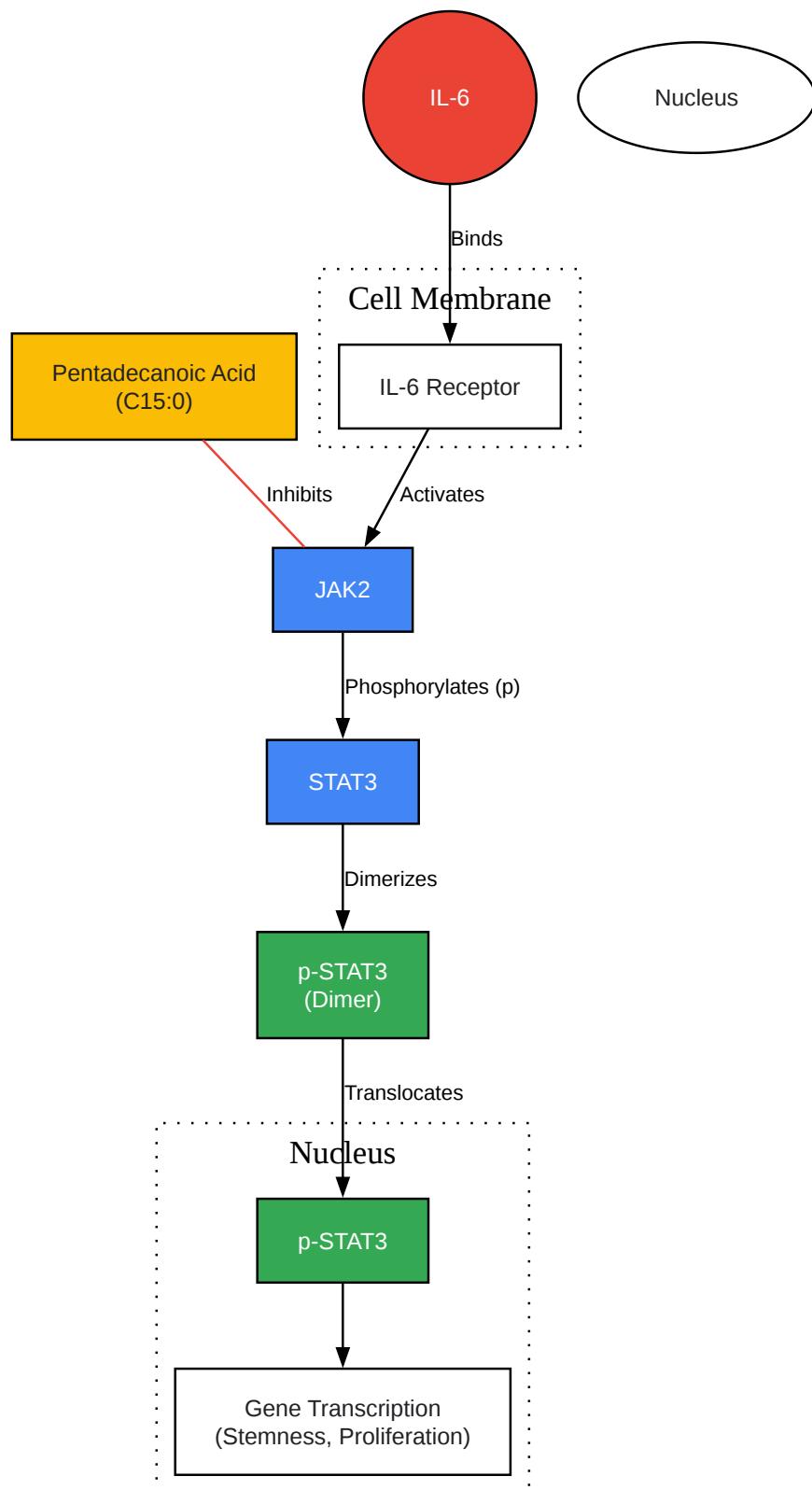
C15:0 and C17:0 are widely used as biomarkers for the consumption of dairy fat.[\[10\]](#)[\[11\]](#)[\[12\]](#) [\[13\]](#) This is because they are naturally present in milk and meat from ruminant animals.[\[4\]](#) Studies have shown positive correlations between the intake of high-fat dairy products and circulating levels of these fatty acids.[\[10\]](#)[\[11\]](#) However, the relationship is complex. For instance, the ratio of C15:0 to C17:0 in dairy fat is approximately 2:1, whereas in human plasma, it is often inverted to 1:2.[\[2\]](#)[\[3\]](#) This discrepancy strongly suggests the existence of endogenous metabolic pathways, such as α -oxidation of even-chain fatty acids or elongation of shorter OCFAs, that contribute to the circulating pool.[\[2\]](#)[\[3\]](#)

Cardiometabolic Health and Insulin Sensitivity

A growing body of evidence links higher circulating concentrations of OCFAs with improved cardiometabolic health.

- Type 2 Diabetes (T2D): Large pooled analyses of prospective cohort studies have found that higher levels of C15:0 and C17:0 are associated with a lower risk of developing T2D.[\[12\]](#)
- Insulin Sensitivity: While research on the direct effects of C17:1 is less extensive, C17:0 has been linked with improvements in insulin resistance.[\[14\]](#) Conversely, some studies suggest C15:0 has a weaker association with insulin sensitivity compared to C17:0.[\[14\]](#) Replacing saturated fats with unsaturated fats generally appears to have beneficial effects on insulin sensitivity.[\[15\]](#)

Anti-inflammatory and Other Bioactivities


Research has highlighted several other potential benefits of OCFAs:

- (Z)-9-Heptadecenoic acid (C17:1) has been reported to possess significant anti-inflammatory effects and may be an active compound against allergies and autoimmune diseases.[16]
- C17:1 has also demonstrated antifungal activities, suggesting its potential use as a biocontrol agent.[16]
- cis-10-Heptadecenoic acid has been shown to inhibit the proliferation of HL-60 leukemia cells and prevent LPS-induced tumor necrosis factor production in macrophages.[17]

Role in Cancer Biology

Emerging studies indicate that OCFAs may have anti-cancer properties.

- Pancreatic Cancer: Heptadecanoic acid (C17:0) was found to exert stronger cytotoxic effects on pancreatic cancer cell lines than several even-chain fatty acids. It induced apoptosis and synergistically enhanced the efficacy of the chemotherapeutic agent gemcitabine.[18]
- Breast Cancer: Pentadecanoic acid (C15:0) has been shown to selectively suppress the "stemness" and invasiveness of breast cancer stem-like cells.[19][20] This effect was mediated through the inhibition of the Interleukin-6 (IL-6)-induced JAK2/STAT3 signaling pathway, a critical pathway in cancer cell proliferation and survival.[19][20]

[Click to download full resolution via product page](#)

Inhibition of JAK2/STAT3 Signaling by Pentadecanoic Acid (C15:0).

Quantitative Data Summary

The following tables summarize key quantitative data related to the abundance and biological activity of C17 and other odd-chain fatty acids.

Table 1: Abundance of Heptadecanoic Acid (C17:0) in Various Sources

Source	Concentration / Percentage	Reference
Ruminant Milk Fat	~0.61% of total fat	[4]
Ruminant Meat Fat	~0.83% of total fat	[4]
Human Plasma Phospholipids	0.33% - 0.41% of total phospholipid FAs	[10][11]
Human Adipose Tissue	Good biological marker of long-term intake	[4]

Table 2: Biological Activity and Correlations of OCFAs

Fatty Acid	Finding	Value	Context	Reference
C15:0	Correlation with Total Dairy Intake	$r = 0.27$	Erythrocytes (Adolescents)	[10][11]
C17:0	Correlation with Total Dairy Intake	$r = 0.25$	Erythrocytes (Adolescents)	[10][11]
cis-10-Heptadecenoic Acid	Proliferation Inhibition	$IC_{50} = 302 \mu M$	HL-60 Cancer Cells	[17]

Experimental Protocols

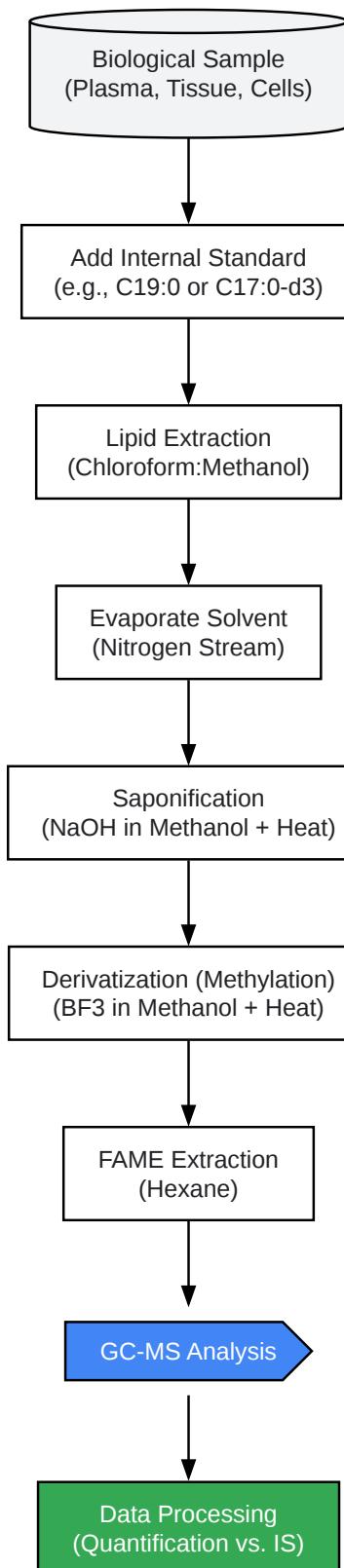
Accurate analysis of OCFAs is critical for research. Gas Chromatography-Mass Spectrometry (GC-MS) is the most frequently used and robust method for fatty acid analysis.[21][22]

Detailed Protocol: Fatty Acid Analysis by GC-MS

This protocol describes the standard methodology for extracting and quantifying total fatty acids from biological samples such as plasma, cells, or tissues.[23][24]

1. Sample Preparation and Lipid Extraction (Folch Method)

- Objective: To extract total lipids from the aqueous biological matrix into an organic solvent phase.
- Materials: Chloroform, Methanol, 0.9% NaCl solution, glass centrifuge tubes with PTFE-lined caps.[25]
- Procedure:
 - To the sample (e.g., 100 µL plasma), add a known amount of an appropriate internal standard (IS).[26] Note: Use an OCFA not present in the sample (e.g., C11:0, C19:0) or a deuterated standard (e.g., C17:0-d3) for accurate quantification.[23][24][26]
 - Add a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 20 volumes of solvent to 1 volume of sample.[25]
 - Vortex vigorously for 1-2 minutes to create a single-phase mixture and ensure thorough lipid extraction.
 - Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[25]
 - Centrifuge at ~2000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.
 - Carefully collect the lower organic (chloroform) phase and transfer it to a new glass tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C.[25]


2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

- Objective: To hydrolyze fatty acids from complex lipids (saponification) and convert them into volatile methyl esters (derivatization) suitable for GC analysis.[27]
- Materials: 0.5 M NaOH in methanol, 14% Boron Trifluoride (BF₃) in methanol, Hexane, Saturated NaCl solution.[26]
- Procedure:

- To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5-10 minutes to saponify the lipids into free fatty acids.[26]
- Cool to room temperature. Add 2 mL of 14% BF₃ in methanol. This reagent acts as an acid catalyst for methylation.[26][28]
- Heat again at 100°C for 5 minutes to form FAMEs.[26]
- Cool the sample, then add 1 mL of hexane and 1 mL of saturated NaCl solution to extract the FAMEs into the non-polar hexane layer.[26][28]
- Vortex and centrifuge briefly to separate the phases.
- Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[25]

3. GC-MS Analysis

- Objective: To separate, identify, and quantify the individual FAMEs.
- Procedure:
 - Inject 1 μ L of the FAME-containing hexane solution into the GC-MS system.
 - The FAMEs are separated on a capillary column (e.g., Omegawax 250) based on their volatility and polarity.[28]
 - Following separation, the compounds are ionized and detected by the mass spectrometer, which provides mass-to-charge ratio data for identification.
 - Quantification is achieved by comparing the peak area of each analyte to the peak area of the internal standard and referencing a standard curve.[23][29]

[Click to download full resolution via product page](#)**Experimental Workflow for Fatty Acid Analysis by GC-MS.**

Conclusion and Future Directions

The biological significance of odd-chain fatty acids, including C17:1, extends far beyond their role as simple dietary biomarkers. They are active participants in metabolism and cellular signaling with demonstrable effects on cardiometabolic health and cancer progression. The inverse association with T2D and emerging anti-cancer properties highlight their potential for therapeutic development and as key components of disease-preventive diets. Future research should focus on elucidating the precise molecular mechanisms underlying their beneficial effects, clarifying the regulation and contribution of endogenous synthesis pathways, and conducting controlled intervention trials to validate their therapeutic potential in humans. The robust analytical protocols detailed herein provide the foundation for researchers to pursue these critical areas of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. HEPTADECANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in *Yarrowia lipolytica* Enabled by Modular Pathway Engineering [frontiersin.org]
- 9. De novo Biosynthesis of Odd-Chain Fatty Acids in *Yarrowia lipolytica* Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. Fatty acid biomarkers of dairy fat consumption and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the Robustness of Biomarkers of Dairy Food Intake in a Free-Living Population Using Single- and Multi-Marker Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty acids and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jfda-online.com [jfda-online.com]
- 22. researchgate.net [researchgate.net]
- 23. lipidmaps.org [lipidmaps.org]
- 24. lipidmaps.org [lipidmaps.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 28. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Biological significance of odd-chain fatty acids like C17:1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150077#biological-significance-of-odd-chain-fatty-acids-like-c17-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com